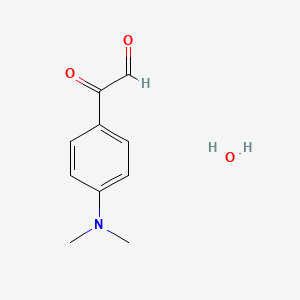

4-Dimethylaminophenylglyoxal hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-Dimethylaminophenylglyoxal hydrate, is not directly studied in the provided papers. However, related compounds with dimethylamino groups have been investigated for various properties and applications. For instance, the 4'-dimethylaminoflavylium ion has been studied for its chemical reactions in aqueous solutions, influenced by pH and light excitation, demonstrating photochromic properties and a complex network of chemical reactions .

Synthesis Analysis

The synthesis of related compounds with dimethylamino groups has been explored in the literature. Specifically, a compound with an azine moiety, 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, was synthesized using microwave irradiation technique, which is a modern method that can offer advantages in terms of reaction speed and product yield .

Molecular Structure Analysis

The molecular structure of the azine compound mentioned above was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions and exhibits both intermolecular and intramolecular hydrogen bonding interactions . This type of analysis is crucial for understanding the physical and chemical properties of a compound as it provides insight into the arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

The 4'-dimethylaminoflavylium ion undergoes a variety of chemical reactions, including protonation, hydration, tautomerization, and cis/trans isomerization. These reactions are influenced by external factors such as pH and light, and the compound exhibits multistate and multifunctional properties that can be manipulated in write-lock-read-unlock-erase cycles . This demonstrates the potential complexity and versatility of chemical reactions involving dimethylamino groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Dimethylaminophenylglyoxal hydrate are not directly reported, the studies on related compounds provide some context. For example, the catalytic activity of 4-dimethylaminopyridine in acetylation reactions suggests that dimethylamino groups can significantly enhance reaction rates, as seen in the titrimetric determination of hydroxy groups . Additionally, the crystallographic data of the azine compound provides insights into its density and surface morphology, which are important physical characteristics .

科学的研究の応用

1. Solvent Effects and Hydration Studies

Research has shown that compounds related to 4-Dimethylaminophenylglyoxal hydrate, like its dimethylamino-derivatives, exhibit significant hydration properties in various solvent systems. For instance, studies on ααα-trifluoroacetophenone derivatives, including the dimethylamino-compound, highlighted their varied hydration extent in different solvent compositions, demonstrating the importance of solvent choice in chemical reactions (McDonald, Teo, & Stewart, 1983).

2. Sensitivity to Hydration Effects in Biomembranes

Compounds such as 4-dimethylamino-3-HF (F) show extreme sensitivity to preferential hydration effects in biomembrane studies. This property is exploited in the investigation of phospholipid vesicles, where the fluorescence emission spectra of these compounds respond significantly to the surface charge of the vesicles, indicating the static nature of hydration effects (Duportail, Klymchenko, Mély, & Demchenko, 2004).

3. Electrophotographic Applications

Hydrazone compounds, including 4-(dimethylamino) benzaldehyde diphenylhydrazone, are synthesized for use as carrier transport materials in electrophotography. These materials play a critical role in the development of advanced electrophotographic technologies (Chen Zhaobin, 1999).

4. Development of Fluorescent Molecular Probes

Compounds with dimethylamino groups, similar to 4-Dimethylaminophenylglyoxal hydrate, are used to develop sensitive fluorescent molecular probes. These probes are valuable in studying a variety of biological events and processes, due to their strong solvent-dependent fluorescence and ability to indicate intramolecular charge transfers (Diwu et al., 1997).

5. Multi-State Functional Materials

The 4'-dimethylaminoflavylium ion, a derivative of 4-Dimethylaminophenylglyoxal hydrate, undergoes complex chemical reactions controlled by pH and light excitation. These reactions involve multiple forms, showcasing the material's potential for creating multi-state functional systems, such as in write-lock-read-unlock-erase cycles (Roque et al., 2003).

6. Atmospheric Chemistry Studies

In atmospheric chemistry, studies on sulfuric acid – dimethylamine clusters reveal that compounds like 4-Dimethylaminophenylglyoxal hydrate can assist in atmospheric sulfuric acid nucleation more effectively than ammonia, especially under certain hydration conditions. This enhances our understanding of atmospheric processes and pollutant formation (Loukonen et al., 2010).

Safety And Hazards

将来の方向性

While specific future directions for 4-Dimethylaminophenylglyoxal hydrate are not mentioned in the search results, there is a general trend in the development of carbohydrate-containing drugs, which could potentially include 4-Dimethylaminophenylglyoxal hydrate .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to 4-Dimethylaminophenylglyoxal hydrate .

特性

IUPAC Name |

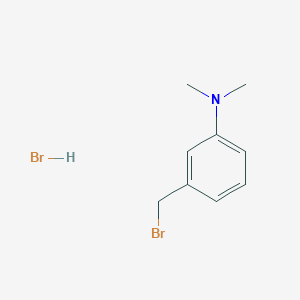

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylaminophenylglyoxal hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)